
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a synthetic compound that exhibits diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrazole ring, a pyrimidine moiety, and a chlorophenyl acetamide group. Its molecular formula is C18H20ClN5O, and it has been synthesized through various organic reactions, including amide coupling and nucleophilic substitutions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation. This inhibition can lead to significant antitumor effects by disrupting the growth of cancer cells .
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit various kinases involved in cell signaling pathways, contributing to its anticancer properties. For instance, it has been observed to inhibit Aurora-A kinase with an IC50 value of 0.067μM .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Activity | Target | IC50 Value | Reference |
---|---|---|---|
DHFR Inhibition | Dihydrofolate Reductase | < 10 µM | |
Aurora-A Kinase Inhibition | Aurora-A Kinase | 0.067 µM | |
Antitumor Activity | Various Cancer Cell Lines | Varies by cell type |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The observed IC50 values ranged from 0.75μM to 4.21μM, indicating potent antitumor activity .
- Anti-inflammatory Potential : Research has indicated that compounds with similar structures possess anti-inflammatory properties by modulating pathways involved in inflammation. The presence of the pyrazole moiety is particularly relevant for these activities .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of this compound with target proteins, highlighting its potential as a lead compound for further drug development .
Applications De Recherche Scientifique
Antitumor Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide has shown promising antitumor activity in various studies. The mechanism of action primarily revolves around the inhibition of specific kinases involved in cancer cell proliferation.
Key Findings :
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound demonstrated effective growth inhibition in these cell lines, with IC50 values ranging from 10 to 20 µM, indicating potent anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Case Study on Anticancer Activity
A clinical trial involving a similar pyrazole-based compound assessed its efficacy in patients with advanced solid tumors. The trial reported a partial response in approximately 30% of participants after four cycles of treatment, highlighting the potential for pyrazole derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that modifications to the pyrazole ring could enhance its antimicrobial potency.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-13(3-5-14)10-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-6-23-24/h1-6,9,11-12H,7-8,10H2,(H,20,25)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNQHFASWJHFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.